molecular formula C10H6N4O3 B14667932 7-Hydroxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one CAS No. 50743-63-0

7-Hydroxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one

Cat. No.: B14667932
CAS No.: 50743-63-0
M. Wt: 230.18 g/mol
InChI Key: VHHCUIADEKWJAU-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . This particular compound features a tetrazole ring, which is often associated with biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogenated compounds .

Scientific Research Applications

4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it might induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4H-1-Benzopyran-4-one, 7-hydroxy-3-(2H-tetrazol-5-yl)- apart is its unique combination of a benzopyran core with a tetrazole ring. This structural feature may confer enhanced stability and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

50743-63-0

Molecular Formula

C10H6N4O3

Molecular Weight

230.18 g/mol

IUPAC Name

7-hydroxy-3-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C10H6N4O3/c15-5-1-2-6-8(3-5)17-4-7(9(6)16)10-11-13-14-12-10/h1-4,15H,(H,11,12,13,14)

InChI Key

VHHCUIADEKWJAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC=C(C2=O)C3=NNN=N3

Origin of Product

United States

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